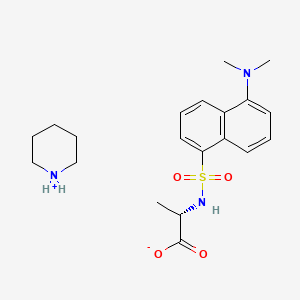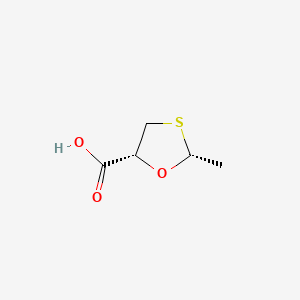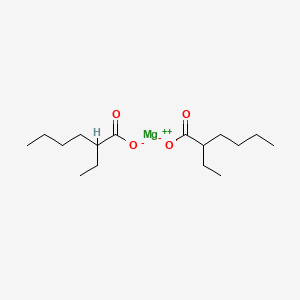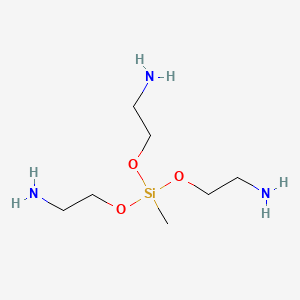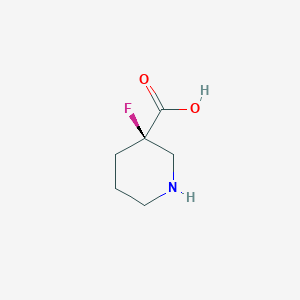
(3R)-3-Fluoropiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Fluoropiperidine-3-carboxylic acid is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The presence of the fluorine atom at the 3-position of the piperidine ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of (3R)-3-Fluoropiperidine-3-carboxylic acid may involve large-scale fluorination processes, often using continuous flow reactors to ensure efficient and controlled reactions. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Fluoropiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
(3R)-3-Fluoropiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-Fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine: Lacks the carboxylic acid group, resulting in different chemical and biological properties.
3-Chloropiperidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
3-Hydroxypiperidine-3-carboxylic acid: Contains a hydroxyl group instead of fluorine, affecting its chemical behavior and biological activity.
Uniqueness
(3R)-3-Fluoropiperidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or differently substituted analogs .
Properties
CAS No. |
211379-83-8 |
|---|---|
Molecular Formula |
C6H10FNO2 |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(3R)-3-fluoropiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
KSIRIZKXXISPRE-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@](CNC1)(C(=O)O)F |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
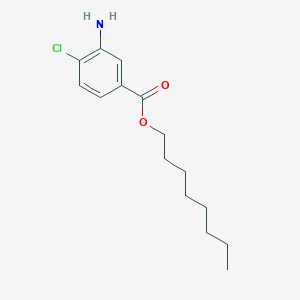
![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
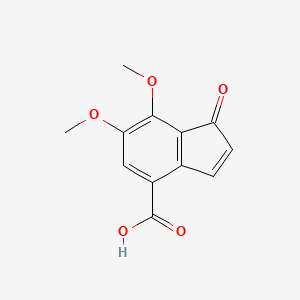
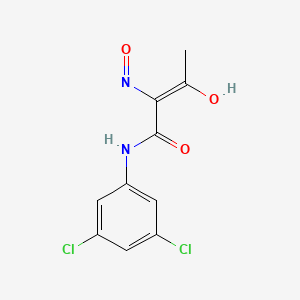
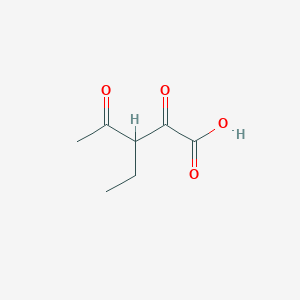
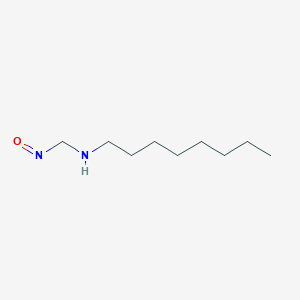
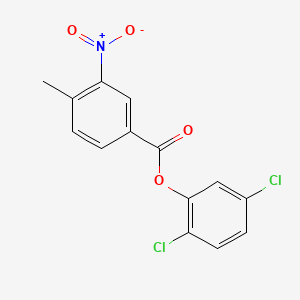
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
